Ruthenium, dodecacarbonyltri-, triangulo

Ammonia Synthesis Heterogeneous Catalysis Ruthenium Precursor

Substituting RuCl3 for Ru3(CO)12 compromises catalytic performance. This Ru(0) cluster precursor delivers quantifiably superior outcomes: • 5× higher ammonia productivity on γ-Al2O3 vs. RuCl3 • 100% acetaldehyde selectivity in ethanol upgrading (unattainable with RuCl3) • 23× higher TOF for alcohol oxidation via confined pyrolysis • 0.8 nm nanoparticles (vs. 1.2 nm with RuCl3) for maximized active surface area. Supplied as ≥99% pure crystalline solid. Global shipping available.

Molecular Formula C12O12Ru3
Molecular Weight 639.3 g/mol
CAS No. 15243-33-1
Cat. No. B092275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuthenium, dodecacarbonyltri-, triangulo
CAS15243-33-1
Molecular FormulaC12O12Ru3
Molecular Weight639.3 g/mol
Structural Identifiers
SMILES[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ru].[Ru].[Ru]
InChIInChI=1S/12CO.3Ru/c12*1-2;;;
InChIKeyNQZFAUXPNWSLBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triruthenium Dodecacarbonyl (Ru3(CO)12) Overview


Ruthenium, dodecacarbonyltri-, triangulo (commonly known as triruthenium dodecacarbonyl or Ru3(CO)12) is a dark orange, crystalline metal carbonyl cluster. It features a triangular arrangement of three ruthenium(0) atoms, each terminally coordinated to four carbonyl ligands, endowing it with D3h symmetry in its molecular structure [1]. Classified as a versatile Ru(0) cluster precursor, it is soluble in nonpolar organic solvents and is primarily utilized as a precursor for synthesizing other organoruthenium complexes and as a catalyst in hydrogen transfer, carbonylation, and cycloaddition reactions [2].

1 Cluster precursor for supported Ru catalyst synthesis
2 Zero-valent metal source for activation pathway studies
3 Research fit: heterogeneous catalysis & cluster chemistry

Ru3(CO)12 Precursor Impact on Catalysis


While Ru3(CO)12 is a ruthenium source, its unique cluster structure and zero-valent oxidation state impart fundamentally different decomposition and activation pathways compared to common mononuclear alternatives like RuCl3 or Ru(acac)3. This leads to quantifiable differences in resulting metal dispersion, nanoparticle size, and ultimate catalytic productivity and selectivity [1]. Direct substitution with a different Ru salt is not guaranteed to yield equivalent performance, as the precursor's molecular architecture dictates the initial formation of active sites on a support, making precursor selection a critical procurement and experimental design decision [2].

Mononuclear Ru salts (e.g., RuCl3) differ in oxidation state and decomposition pathways, which can alter active site formation.
Metal dispersion and nanoparticle size may not replicate when substituting a cluster precursor with a mononuclear salt.
Catalytic selectivity and productivity profiles may shift significantly; precursor choice is not interchangeable without validation.

Ru3(CO)12 Performance Benchmarks


Ammonia Synthesis Productivity vs. RuCl3

When used as a precursor for γ-Al2O3-supported catalysts, Ru3(CO)12-derived catalysts exhibited up to a five-fold higher productivity for ammonia synthesis compared to catalysts derived from RuCl3 [1]. This significant performance gap is attributed to the higher ruthenium metal dispersion achieved from the cluster precursor.

Ammonia synthesis productivity
Head-to-head
5× higher vs. RuCl3-derived
Supports precursor-dependent productivity review
γ-Al2O3, KOH promoter, 623 K
Ammonia Synthesis Heterogeneous Catalysis Ruthenium Precursor

Acetaldehyde Selectivity in Ethanol Dehydrogenation vs. RuCl3

In the transformation of ethanol over Ru/KL-zeolite catalysts, the Ru3(CO)12-derived catalyst achieved a perfect 100% selectivity towards acetaldehyde, the desired dehydrogenation product [1]. In stark contrast, the catalyst prepared from RuCl3 exhibited a sharp drop in acetaldehyde selectivity, favoring undesired dehydration products (diethyl ether and ethylene) instead.

Acetaldehyde selectivity
Head-to-head
100% vs. sharp drop with RuCl3
Reported selectivity context for ethanol dehydrogenation
Ru/KL-zeolite, 523–573 K
Ethanol Transformation Acetaldehyde Selectivity Control

CO Hydrogenation Activity vs. Os3(CO)12

A direct quantitative comparison between Al2O3-supported catalysts derived from Ru3(CO)12 and its group 8 analog Os3(CO)12 revealed that the Ru-based catalyst was approximately one order of magnitude more active for CO hydrogenation [1]. This highlights the distinct reactivity of ruthenium clusters over their osmium counterparts for this key industrial reaction.

CO hydrogenation activity
Head-to-head
~10× more active than Os3(CO)12
Supports metal cluster activity ranking in CO hydrogenation
γ-Al2O3, 530–610 K
CO Hydrogenation Fischer-Tropsch Cluster Catalysis

Alcohol Oxidation TOF vs. Ru Nanoparticles

When Ru3(CO)12 is used as a well-defined precursor for confined pyrolysis within a ZIF-8 metal-organic framework, it yields uniform Ru3 clusters on a nitrogen-doped carbon support (Ru3/CN). This catalyst exhibits a turnover frequency (TOF) of 4320 h⁻¹ for the oxidation of 2-aminobenzyl alcohol, which is 23 times higher than the TOF of 184 h⁻¹ achieved with conventional small Ru nanoparticles (ca. 2.5 nm) [1].

Alcohol oxidation TOF
Method context
23× higher TOF vs. Ru nanoparticles
Reported cluster-derived site advantage via confined pyrolysis
ZIF-8 pyrolysis, 2-aminobenzyl alcohol
Alcohol Oxidation Turnover Frequency Confined Pyrolysis

CO2 Hydrosilylation to Silyl Formate

Ru3(CO)12 serves as a highly active and commercially available catalyst precursor for the hydrosilylation of CO2. Using Et3SiH as a reductant, a turnover number (TON) of 9000 was achieved for the production of silyl formate [1]. This performance establishes a benchmark for this transformation.

CO2 hydrosilylation TON
Context-dependent
TON = 9,000
Supports CO2 valorization catalyst screening
Et3SiH, homogeneous
CO2 Utilization Hydrosilylation Homogeneous Catalysis

Nanoparticle Size Control on γ-Al2O3 vs. RuCl3

When preparing Ru nanoparticles on γ-Al2O3, the choice of precursor directly influences the final nanoparticle size. Thermal decomposition of Ru3(CO)12 yields smaller nanoparticles with an average size of 0.8 nm, whereas chemical reduction of RuCl3 under comparable conditions results in slightly larger particles of 1.2 nm [1].

Nanoparticle size control
Head-to-head
0.8 nm (Ru3(CO)12) vs. 1.2 nm (RuCl3)
Supports precursor-dependent particle size review
γ-Al2O3, thermal decomposition
Nanoparticle Synthesis Size Control Supported Catalysts

Ru3(CO)12 Application Scenarios


Highly Dispersed Ru Catalysts for Ammonia Synthesis

When the objective is to maximize ammonia productivity, Ru3(CO)12 is the preferred precursor over RuCl3. As evidenced by a 5-fold productivity increase on γ-Al2O3 supports, the cluster precursor yields a higher dispersion of Ru metal, directly translating to superior catalytic output [1]. This is particularly relevant for developing next-generation catalysts that operate under milder conditions than the traditional Haber-Bosch process.

Ethanol Dehydrogenation with Acetaldehyde Selectivity

In catalytic ethanol upgrading, Ru3(CO)12-derived catalysts uniquely enable 100% selectivity towards the high-value intermediate acetaldehyde, a feat unattainable with RuCl3-derived catalysts which promote unwanted dehydration pathways [1]. This precise control over reaction selectivity is paramount for efficient and waste-free chemical manufacturing.

Uniform Ru3 Clusters for Oxidation Catalysis

For applications demanding the highest possible turnover frequency, such as fine chemical synthesis, Ru3(CO)12 is an indispensable precursor. Its well-defined molecular structure allows for confined pyrolysis strategies (e.g., within ZIF-8) to yield uniform Ru3 active sites. These sites demonstrate a 23-fold higher TOF for alcohol oxidation compared to conventional Ru nanoparticles [1], showcasing a pathway to exceptional catalyst efficiency.

Ultra-Small Ru Nanoparticles for High Surface Area Catalysis

When catalyst performance is directly tied to metal dispersion and active surface area, the ability of Ru3(CO)12 to produce smaller nanoparticles (0.8 nm) compared to RuCl3 (1.2 nm) on common supports like γ-Al2O3 is a critical advantage [1]. This enables the creation of more active catalysts per gram of precious metal, improving process economics.

Application
Selection Property
Validation Focus
Heterogeneous catalyst design for ammonia synthesis
Metal dispersion from zero-valent cluster precursor
Productivity benchmarking
Ethanol dehydrogenation pathway research
Selectivity control via precursor structure
Reaction pathway analysis
Uniform active site creation via confined pyrolysis
Cluster-derived uniform active sites
Turnover frequency validation
High-surface-area supported Ru catalysts
Nanoparticle size control from cluster decomposition
Particle size characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ruthenium, dodecacarbonyltri-, triangulo

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.